molecular formula C11H16N4OS B6519846 N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclohexanecarboxamide CAS No. 933005-88-0

N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclohexanecarboxamide

Cat. No.: B6519846
CAS No.: 933005-88-0
M. Wt: 252.34 g/mol
InChI Key: KSZOLIJUMNAWAQ-UHFFFAOYSA-N
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Description

N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclohexanecarboxamide is a complex organic compound featuring a triazolothiazole core fused with a cyclohexanecarboxamide group. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclohexanecarboxamide typically involves multiple steps, starting with the formation of the triazolothiazole core. This can be achieved through cyclization reactions involving hydrazine derivatives and thiosemicarbazides. The cyclohexanecarboxamide group is then introduced through amide coupling reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of nitro groups or other oxidized functionalities.

  • Substitution: Replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclohexanecarboxamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: In medicine, this compound and its derivatives are being explored for their therapeutic potential. They have shown promise in preclinical studies for treating various diseases, including infections and cancer.

Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications.

Comparison with Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3]thiazole derivatives: These compounds share a similar core structure but may have different substituents.

  • Cyclohexanecarboxamide derivatives: These compounds have the cyclohexanecarboxamide group but lack the triazolothiazole core.

Uniqueness: N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclohexanecarboxamide is unique due to its combination of the triazolothiazole core and the cyclohexanecarboxamide group. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4OS/c16-9(8-4-2-1-3-5-8)12-10-13-14-11-15(10)6-7-17-11/h8H,1-7H2,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZOLIJUMNAWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C3N2CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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